molecular formula C25H27N5 B2931135 N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine CAS No. 896855-62-2

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine

Cat. No. B2931135
CAS RN: 896855-62-2
M. Wt: 397.526
InChI Key: CWSWDJDFJOXHEC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine have been explored in various studies. For example, the reactions of anthranilonitrile and 5-bromoanthranilonitrile with sodium hydride in dimethyl sulphoxide yield derivatives that undergo nitrosation, affording unstable diazonium salts which cyclise to form quinazolino[3,2-c]- or quinazolino[1,2-c]-[1,2,3]benzotriazines. These compounds readily undergo ring opening in the presence of secondary amines, forming compounds similar in structure to the target compound (Gescher, Stevens, & Turnbull, 1977).

Crystal Structure and Interactions

The study of crystal structures and interactions of related compounds provides insights into the potential applications of N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine in materials science and molecular engineering. For instance, the crystal structure analysis of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones revealed isolated molecules, hydrogen-bonded dimers, and pi-stacked chains, suggesting potential for designing novel supramolecular architectures (Cruz et al., 2006).

Biological Evaluation

The evaluation of biological activity of compounds structurally related to N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine is crucial for understanding their potential pharmaceutical applications. For instance, a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, prepared by multi-component cyclo-condensation reactions, were evaluated for their anti-bacterial and antifungal activities, demonstrating the potential for antimicrobial applications (Kendre, Landge, & Bhusare, 2015).

Catalytic Activity

The catalytic activity of compounds similar to N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine has been explored in various chemical reactions, indicating potential applications in synthetic organic chemistry and industrial processes. For example, novel mono- and binuclear Cu(II) complexes synthesized using related ligands demonstrated catecholase activity, suggesting applications in mimicking enzymatic processes and in the field of bioinorganic chemistry (Malachowski & Davidson, 1989).

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-17-23(18-9-5-4-6-10-18)25-27-22-12-8-7-11-21(22)24(30(25)28-17)26-19-13-15-20(16-14-19)29(2)3/h4-6,9-10,13-16,26H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWDJDFJOXHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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